2-Bromo-9,9-dibutyl-9H-fluorene
Overview
Description
2-Bromo-9,9-dibutyl-9H-fluorene is an organic compound with the molecular formula C21H25Br. It is a derivative of fluorene, where the fluorene core is substituted with a bromine atom at the 2-position and two butyl groups at the 9-position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-9,9-dimethylfluorene are used in the fabrication of various devices including photoelectronic devices, organic light emitting diodes (oleds), and organic solar cells (oscs) . This suggests that the compound may interact with electronic and photonic systems.
Mode of Action
It’s known that similar fluorene derivatives show π-electron conjugation . This property allows these compounds to interact with their targets, leading to high fluorescence and electron delocalization . This electron delocalization is crucial for their function in photoelectronic devices and OLEDs .
Pharmacokinetics
It is a substrate for P-glycoprotein, which can affect its distribution in the body . It also inhibits CYP1A2 and CYP2D6, which could impact its metabolism . The compound is poorly soluble, which can affect its bioavailability .
Result of Action
Given its use in electronic and photonic systems, the compound likely influences the behavior of electrons in these systems, leading to changes in their optical and electronic properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-9,9-dibutyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s bromine atom and butyl groups contribute to its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of their catalytic activity. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic processes can influence the levels of specific metabolites and alter metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and accumulate in certain tissues. Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. One common method is to react 9,9-dibutylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9,9-dibutyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorene derivatives with functional groups like carbonyl or hydroxyl groups.
Reduction Reactions: The bromine atom can be reduced to form 9,9-dibutylfluorene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone or fluorenol derivatives.
Reduction: 9,9-Dibutylfluorene.
Scientific Research Applications
2-Bromo-9,9-dibutyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electron-donating properties and stability.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in electronic devices and sensors.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of high-performance materials and coatings.
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Similar structure but with methyl groups instead of butyl groups.
2-Bromo-9,9-diphenylfluorene: Contains phenyl groups, leading to increased rigidity and different electronic characteristics.
9,9-Dioctyl-2,7-dibromofluorene: Has octyl groups and two bromine atoms, used in different applications due to its unique properties.
Uniqueness of 2-Bromo-9,9-dibutyl-9H-fluorene: The presence of butyl groups in this compound provides a balance between solubility and electronic properties, making it versatile for various applications in organic electronics and materials science. Its unique combination of substituents allows for tailored properties that are not achievable with other similar compounds .
Properties
IUPAC Name |
2-bromo-9,9-dibutylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNDQUBVOMMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625300 | |
Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88223-35-2 | |
Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9,9-dibutylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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